molecular formula C8H18O2Si B1592560 Silane, trimethyl[2-(2-propenyloxy)ethoxy]- CAS No. 24628-30-6

Silane, trimethyl[2-(2-propenyloxy)ethoxy]-

Cat. No. B1592560
CAS RN: 24628-30-6
M. Wt: 174.31 g/mol
InChI Key: UZXPYPDEJOUUNR-UHFFFAOYSA-N
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Description

“Silane, trimethyl[2-(2-propenyloxy)ethoxy]-” is a type of silane . Silanes are derivatives of silicon hydrides and have a general formula of SiH4-xRx, where R is a functional group. In this case, the functional groups are trimethyl and [2-(2-propenyloxy)ethoxy]- .


Molecular Structure Analysis

The molecular structure of “Silane, trimethyl[2-(2-propenyloxy)ethoxy]-” consists of a silicon atom bonded to three methyl groups and a [2-(2-propenyloxy)ethoxy]- group . The exact structure can be represented by the SMILES notation: CCOSi©C .


Physical And Chemical Properties Analysis

“Silane, trimethyl[2-(2-propenyloxy)ethoxy]-” is a colorless liquid with a density of 0.7500 g/mL . It has a boiling point of 75°C to 76°C . It is highly flammable and reacts with water .

Safety And Hazards

“Silane, trimethyl[2-(2-propenyloxy)ethoxy]-” is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and keep it away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

trimethyl(2-prop-2-enoxyethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-5-6-9-7-8-10-11(2,3)4/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXPYPDEJOUUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625494
Record name Trimethyl{2-[(prop-2-en-1-yl)oxy]ethoxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, trimethyl[2-(2-propenyloxy)ethoxy]-

CAS RN

24628-30-6
Record name Trimethyl{2-[(prop-2-en-1-yl)oxy]ethoxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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